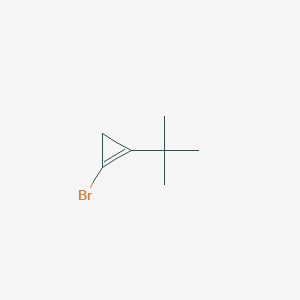
1-Bromo-2-tert-butylcycloprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-tert-butylcycloprop-1-ene is an organic compound belonging to the class of cycloalkenes It features a cyclopropane ring substituted with a bromine atom and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-tert-butylcycloprop-1-ene typically involves the bromination of 2-tert-butylcycloprop-1-ene. This can be achieved through the addition of bromine (Br2) to the double bond of 2-tert-butylcycloprop-1-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-tert-butylcycloprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Addition Reactions: The double bond in the cyclopropane ring can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Addition Reactions: Reagents such as bromine (Br2) and hydrogen bromide (HBr) are commonly used.
Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Substitution Reactions: Products include 2-tert-butylcyclopropanol and 2-tert-butylcyclopropyl ethers.
Addition Reactions: Products include dibromo derivatives and bromoalkanes.
Elimination Reactions: Products include alkenes such as 2-tert-butylcyclopropene.
Scientific Research Applications
1-Bromo-2-tert-butylcycloprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-tert-butylcycloprop-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The cyclopropane ring, due to its ring strain, is highly reactive and can undergo ring-opening reactions under certain conditions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-methylcycloprop-1-ene
- 1-Bromo-2-ethylcycloprop-1-ene
- 1-Bromo-2-isopropylcycloprop-1-ene
Uniqueness
1-Bromo-2-tert-butylcycloprop-1-ene is unique due to the presence of the bulky tert-butyl group, which influences its reactivity and steric properties. This makes it distinct from other similar compounds and can lead to different reaction outcomes and applications.
Properties
CAS No. |
87619-25-8 |
|---|---|
Molecular Formula |
C7H11Br |
Molecular Weight |
175.07 g/mol |
IUPAC Name |
1-bromo-2-tert-butylcyclopropene |
InChI |
InChI=1S/C7H11Br/c1-7(2,3)5-4-6(5)8/h4H2,1-3H3 |
InChI Key |
GYDGGJUTDHILKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)
![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)
![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)
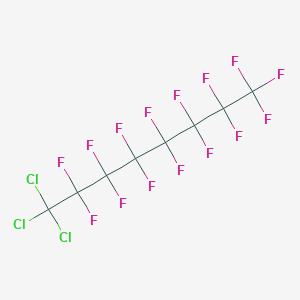
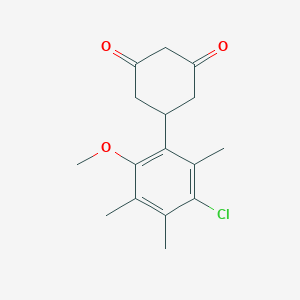
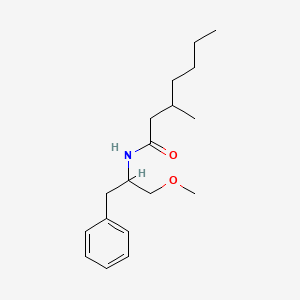

![Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate](/img/structure/B14400078.png)
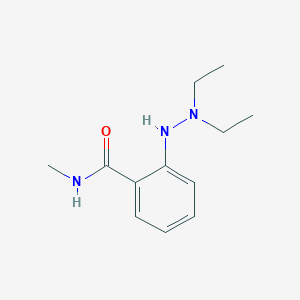
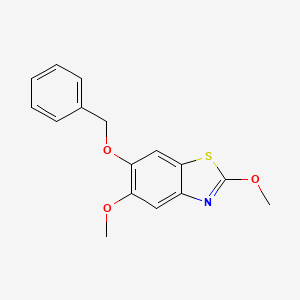

![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)
